E3 ligase Ligand 10 is a compound that plays a crucial role in the development of proteolysis-targeting chimeras, commonly known as PROTACs. These bifunctional molecules are designed to induce targeted protein degradation by harnessing the ubiquitin-proteasome system. E3 ligases are essential components in this process, as they facilitate the transfer of ubiquitin to target proteins, marking them for degradation. The significance of E3 ligase Ligand 10 lies in its ability to selectively bind to specific E3 ligases, thereby influencing the efficiency and specificity of PROTACs in therapeutic applications.
E3 ligase Ligand 10 is classified within the broader category of E3 ligase ligands, which includes various compounds that interact with different E3 ligases such as cereblon and von Hippel–Lindau. These ligands are pivotal in the design of PROTACs, which consist of three key components: a ligand for the target protein, a linker, and an E3 ligase binding moiety. The successful formation of ternary complexes through these components leads to ubiquitination and subsequent proteasomal degradation of target proteins .
The synthesis of E3 ligase Ligand 10 involves several methods that focus on optimizing yield and purity. Common synthetic strategies include:
For instance, a common approach involves synthesizing derivatives from established scaffolds like pomalidomide, where reactions with acyl chlorides lead to intermediates that can be further modified to introduce linkers .
The molecular structure of E3 ligase Ligand 10 is characterized by its specific binding motifs that interact with E3 ligases. Detailed structural data typically include:
Structural studies often utilize techniques like X-ray crystallography or NMR spectroscopy to elucidate these details, enabling researchers to understand how modifications might impact binding affinity and specificity .
E3 ligase Ligand 10 undergoes various chemical reactions during its synthesis and application:
E3 ligase Ligand 10 functions primarily through its ability to recruit target proteins for degradation via the ubiquitin-proteasome pathway. The mechanism can be summarized as follows:
This process not only clears unwanted proteins from cells but also allows for precise control over protein levels, making it a powerful tool in therapeutic contexts.
E3 ligase Ligand 10 has significant scientific applications primarily in drug discovery and development:
The identification of E3 ligase Ligand 10—referring to ligands recruiting F-Box Protein 22 (FBXO22)—exemplifies a paradigm shift in targeted protein degradation (TPD). Unlike traditional E3 ligase ligands discovered via structure-based design (e.g., VHL) or repurposed drugs (e.g., thalidomide for CRBN), FBXO22 ligands emerged from functional CRISPR activation screens. Researchers designed a library of bifunctional compounds targeting FK506-binding protein 12 (FKBP12) and screened them against a CRISPR-activatable pool of 680 human E3 ligases. This approach identified 22-SLF, a covalent PROTAC that degraded FKBP12 only upon FBXO22 gene activation [4].
22-SLF’s mechanism involves covalent engagement of cysteine residues C227/C228 in FBXO22, a unique feature absent in non-covalent ligands like those for CRBN or VHL. Subsequent validation confirmed FBXO22’s versatility: when recruited by optimized PROTACs, it degraded diverse targets like BRD4 and EML4-ALK fusion proteins [4]. This discovery highlighted CRISPR screening as a powerful tool for expanding the E3 ligase repertoire beyond the canonical CRBN/VHL axis.
Table 1: Key Milestones in FBXO22 Ligand Development
Year | Discovery | Method | Significance |
---|---|---|---|
2024 | 22-SLF degrades FKBP12 via FBXO22 | CRISPR activation screen | First covalent E3 ligase ligand for PROTACs |
2024 | FBXO22 degrades BRD4/EML4-ALK | Mechanistic validation | Demonstrated multi-target applicability |
2024 | C227/C228 cysteine engagement confirmed | Mutagenesis studies | Rationalized covalent binding mode |
FBXO22 ligands exhibit distinct biochemical and functional properties compared to established E3 ligase recruiters:
Tissue Specificity vs. Ubiquity:FBXO22 shows restricted expression in tissues like the brain and testis, contrasting with the ubiquitous expression of CRBN and VHL. This selectivity may mitigate on-target toxicity by limiting degradation activity to specific cell types [2] [6]. For example, VHL’s low expression in platelets enabled the PROTAC DT2216 to degrade BCL-XL without thrombocytopenia, a common side effect of BCL-XL inhibitors [6].
Catalytic Mechanism:Unlike CRBN (which recruits neo-substrates via structural remodeling) or VHL (hydroxyproline-dependent substrate recognition), FBXO22 relies on covalent cysteine targeting. This irreversible binding offers stable ternary complex formation but requires careful optimization to avoid off-target reactivity [4] [5].
Ligand Chemistry:CRBN ligands (e.g., pomalidomide) and VHL ligands (e.g., VH032) feature well-defined exit vectors for linker attachment, facilitating PROTAC synthesis. In contrast, early FBXO22 ligands like 22-SLF required rational optimization of electrophilic warheads to balance reactivity and selectivity [5].
Table 2: Comparative Traits of Major E3 Ligase Ligands
E3 Ligase | Ligand Example | Binding Mechanism | Expression Profile | PROTAC Design Challenges |
---|---|---|---|---|
CRBN | Pomalidomide | Non-covalent, IMiD pocket | Ubiquitous | Teratogenicity risk |
VHL | VH032 | Non-covalent, hydroxyproline | Ubiquitous | Moderate cell permeability |
FBXO22 | 22-SLF | Covalent (Cys227/228) | Tissue-restricted | Electrophile optimization |
Early PROTACs depended on peptidic E3 ligands (e.g., the VHL-targeting peptide ALAPYIP), which suffered from:
FBXO22 ligands address these limitations through:
Table 3: Evolution from Peptidic to Small-Molecule E3 Ligands
Parameter | Peptidic PROTACs | Small-Molecule (FBXO22) | Advantage |
---|---|---|---|
Molecular Weight | >1,000 Da | ~500 Da | Enhanced cell permeability |
Stability | Protease-sensitive | Metabolically stable | Prolonged cellular activity |
Ternary Complex Half-life | Short (sec-min) | Long (covalent) | Efficient ubiquitination |
The integration of FBXO22 ligands into PROTACs exemplifies a broader trend: diversifying E3 ligase usage to expand the "degradable proteome" beyond traditional targets. As of 2023, only 12 of ~600 human E3 ligases had been co-opted for TPD, with FBXO22 among the most promising novel additions [6] [9]. Its tissue specificity, covalent mechanism, and CRISPR-enabled discovery provide a blueprint for unlocking new E3 ligases to overcome resistance and broaden therapeutic applications.
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